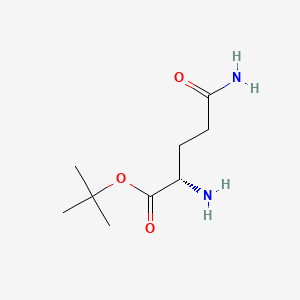

Glutamine T-butyl ester

Vue d'ensemble

Description

Le Glutamine t-butyl ester est un dérivé de l'acide aminé glutamine, où le groupe carboxyle est estérifié avec un groupe tert-butyle. Cette modification améliore la stabilité et la solubilité du composé, ce qui le rend utile dans diverses applications biochimiques. La formule moléculaire du this compound est C9H18N2O3, et il est souvent utilisé dans des études liées au transport et au métabolisme de la glutamine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation du Glutamine t-butyl ester implique généralement l'estérification de la glutamine avec le tert-butanol. Une méthode courante utilise le sulfate de magnésium anhydre et le trifluorure de bore diéthyl étherate comme catalyseurs. La réaction se déroule dans des conditions douces, donnant l'ester souhaité avec de bons rendements . Une autre méthode implique la réaction de la glutamine avec l'hydroxypropionate de tert-butyle en conditions basiques, suivie d'un traitement avec de l'acide chlorhydrique pour obtenir l'ester chlorhydrate .

Méthodes de production industrielle : La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions réactionnelles optimisées garantit une efficacité et un rendement élevés. Des mesures de sécurité sont également mises en œuvre pour manipuler des réactifs inflammables comme l'isobutène, qui peuvent être impliqués dans certaines voies de synthèse .

Analyse Des Réactions Chimiques

Types de réactions : Le Glutamine t-butyl ester peut subir diverses réactions chimiques, notamment :

Hydrolyse : La liaison ester peut être hydrolysée en conditions acides ou basiques pour donner de la glutamine et du tert-butanol.

Oxydation : Le groupe amino peut être oxydé pour former les dérivés oxo correspondants.

Substitution : Le groupe ester peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Hydrolyse : Conditions acides (HCl) ou basiques (NaOH).

Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Substitution : Nucléophiles comme les amines ou les alcools.

Principaux produits :

Hydrolyse : Glutamine et tert-butanol.

Oxydation : Dérivés oxo du this compound.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Le Glutamine t-butyl ester a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes.

Biologie : Employé dans des études sur le transport et le métabolisme des acides aminés.

Médecine : Étudié pour son potentiel dans les systèmes de délivrance de médicaments en raison de sa stabilité et de sa solubilité accrues.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme réactif en synthèse organique

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son hydrolyse pour libérer de la glutamine, qui participe ensuite à diverses voies biochimiques. La glutamine est connue pour réguler l'expression des gènes, la transduction du signal et le métabolisme cellulaire. Elle sert de précurseur pour la synthèse de protéines, de nucléotides et d'autres biomolécules. L'estérification avec le groupe tert-butyle améliore sa stabilité, permettant une libération contrôlée et une administration ciblée dans les systèmes biologiques .

Composés similaires :

- Glutamine méthyl ester

- Glutamine éthyl ester

- Glutamine benzyle ester

Comparaison : Le this compound est unique en raison de sa stabilité et de sa solubilité accrues par rapport aux autres esters. Le groupe tert-butyle encombrant fournit une gêne stérique, réduisant la vitesse d'hydrolyse et le rendant plus approprié pour les applications nécessitant une stabilité prolongée. D'autres esters comme le Glutamine méthyl ester et le Glutamine éthyl ester peuvent s'hydrolyser plus rapidement, ce qui limite leur utilisation dans certaines applications .

Mécanisme D'action

The mechanism of action of Glutamine t-butyl ester involves its hydrolysis to release glutamine, which then participates in various biochemical pathways. Glutamine is known to regulate gene expression, signal transduction, and cellular metabolism. It serves as a precursor for the synthesis of proteins, nucleotides, and other biomolecules. The esterification with tert-butyl group enhances its stability, allowing for controlled release and targeted delivery in biological systems .

Comparaison Avec Des Composés Similaires

- Glutamine methyl ester

- Glutamine ethyl ester

- Glutamine benzyl ester

Comparison: Glutamine t-butyl ester is unique due to its enhanced stability and solubility compared to other esters. The bulky tert-butyl group provides steric hindrance, reducing the rate of hydrolysis and making it more suitable for applications requiring prolonged stability. Other esters like glutamine methyl ester and glutamine ethyl ester may hydrolyze more rapidly, limiting their use in certain applications .

Propriétés

IUPAC Name |

tert-butyl (2S)-2,5-diamino-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)6(10)4-5-7(11)12/h6H,4-5,10H2,1-3H3,(H2,11,12)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOPSEUXHSUTJS-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

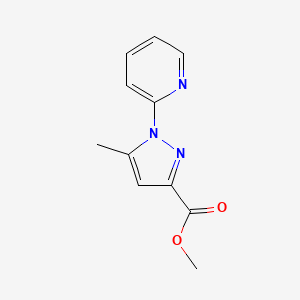

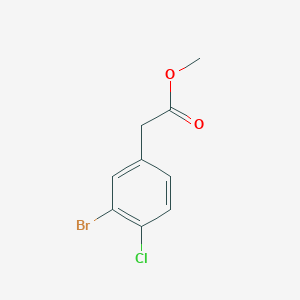

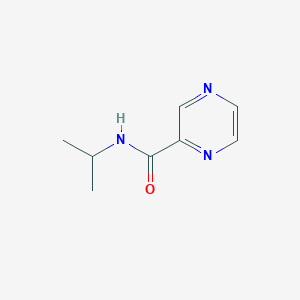

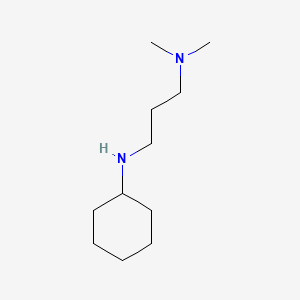

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)

![2-Chloro-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B6614400.png)

![3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione](/img/structure/B6614409.png)

![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)